molecular formula C7H12N2 B1505614 3-(Diethylamino)prop-2-enenitrile CAS No. 2141-54-0

3-(Diethylamino)prop-2-enenitrile

Cat. No. B1505614
CAS RN: 2141-54-0
M. Wt: 124.18 g/mol
InChI Key: LLSHTDLKVJASIZ-UHFFFAOYSA-N
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Description

3-(Diethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. It is a derivative of coumarin and was synthesized as a result of the search for new Michael type addition sensors based on coumarins .


Synthesis Analysis

The synthesis of this compound was achieved with commercial substrates . The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile resulted in fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile gave fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 . This reaction proceeded through a tert-amino effect mechanism .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its spectral properties were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .

Scientific Research Applications

Synthesis and Characterization

3-(Diethylamino)prop-2-enenitrile is involved in the synthesis and characterization of novel compounds. For instance, it is used in the preparation of new peripherally tetra-substituted metal-free and metallophthalocyanines. These compounds are synthesized for the first time and characterized by various spectroscopic techniques, exhibiting unique aggregation behaviors in different solvents and concentrations (Acar et al., 2012).

Antimycobacterial Activity

Research has explored the synthesis of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted derivatives of this compound for antimycobacterial activity. A series of compounds were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, highlighting the potential medicinal applications of derivatives of this compound (Sanna et al., 2002).

Antibacterial Activity of Enaminone Complexes

Enaminone complexes derived from this compound and other related compounds have been studied for their antibacterial activity. These complexes, particularly those involving zinc and iron, were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus, showing significant antibacterial potential, which indicates the relevance of this compound derivatives in developing new antibacterial agents (Mahmud et al., 2010).

Catalytic Applications

Derivatives of this compound have been utilized in catalytic applications, such as in the synthesis of 2-amino-1,3-diene derivatives through ruthenium-catalyzed coupling, demonstrating the compound's utility in organic synthesis and potential applications in industrial chemistry (Saito et al., 2011).

Environmental and Corrosion Inhibition Studies

Studies have also investigated the role of this compound derivatives in environmental applications, such as corrosion inhibition for metals. Tertiary amines derived from this compound have shown to be effective corrosion inhibitors for carbon steel, offering potential applications in protecting industrial equipment and infrastructure (Gao et al., 2007).

Future Directions

The future directions for 3-(Diethylamino)prop-2-enenitrile could involve further exploration of its photophysical properties and potential applications. As a derivative of coumarin, it may find use in various fields where coumarin derivatives are commonly used, such as laser dyes, optical brighteners, or biological markers .

properties

IUPAC Name

3-(diethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHTDLKVJASIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708603
Record name 3-(Diethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2141-54-0
Record name 3-(Diethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

32.5 g (0.25 mol) of sodium-3-hydroxyacrylonitrile (content 70%) is added to a solution of 25.6 g (0.35 mol) of diethylamine, 21.0 g (0.35 mol) of acetic acid and 150 ml of acetonitrile, and the mixture is stirred for 16 h at 25° C. After working up as in Example 50, 19.7 g of 3-diethylaminoacrylonitrile was obtained (63.6%).
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sodium 3-hydroxyacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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